1,4-DPCA ethyl ester
Overview
Description
Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry. This compound is known for its unique structure, which includes a phenanthroline core with a carboxylate ester and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DPCA ethyl ester typically involves the reaction of 1,10-phenanthroline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid.
Reduction: Ethyl 4-hydroxy-1H-1,10-phenanthroline-3-carboxylate.
Substitution: 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 1,4-DPCA ethyl ester involves its ability to chelate metal ions. The phenanthroline core can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or altering protein function. The exact molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups, used in similar applications.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Uniqueness
Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate is unique due to the presence of both a keto group and an ester group, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry and biology .
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPWGIFULUYTQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964286 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86443-19-8, 49590-04-7 | |
Record name | NSC371161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC302848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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